N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline
Description
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methoxyaniline is a heterocyclic compound featuring a benzotriazole core fused to a benzene ring, substituted with a methyl group linked to a 4-methoxyaniline moiety. Benzotriazole derivatives are renowned for their stability, electronic properties, and versatility in medicinal and materials chemistry .
Properties
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methoxyaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-19-12-8-6-11(7-9-12)15-10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BOBQVFVCAFBBDK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NCN2C3=CC=CC=C3N=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline typically involves the reaction of 4-methoxyaniline with benzotriazole derivatives. One common method involves the use of benzotriazole and formaldehyde in the presence of an acid catalyst to form the benzotriazolylmethyl intermediate, which is then reacted with 4-methoxyaniline under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. The use of continuous flow reactors and advanced purification techniques may be employed to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve nucleophiles like amines or thiols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various amine derivatives .
Scientific Research Applications
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Mechanism of Action
The mechanism of action of N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline involves its interaction with molecular targets such as enzymes and receptors. The benzotriazole moiety can form π–π stacking interactions and hydrogen bonds with target molecules, leading to inhibition or modulation of their activity. This compound’s ability to interact with biological targets makes it a promising candidate for drug development .
Comparison with Similar Compounds
Table 1: Key Structural Features of Comparable Compounds
Key Observations :
- The target compound’s benzotriazole core distinguishes it from triazine (TRI) or simple triazole derivatives. Benzotriazoles exhibit enhanced aromatic stabilization compared to monocyclic triazoles, influencing reactivity and binding interactions .
Comparison :
Table 2: Activity Profiles of Structural Analogs
Key Gaps and Insights :
- While the target compound lacks direct activity data, its benzotriazole-methyl-aniline structure shares features with TRI (antifungal) and triazole-carboxylic acids (antitumor). The methoxy group may enhance bioavailability, as seen in methoxy-substituted antitumor agents .
Physicochemical Properties
Benzotriazole derivatives exhibit high thermal stability and moderate solubility in polar solvents. The methoxy group in the target compound increases hydrophilicity compared to non-polar analogs like 1-(4-chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid . Computational studies (e.g., density-functional thermochemistry) could further predict its electronic properties and reactivity .
Biological Activity
N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline, also known by its CAS number 62001-34-7, is a compound that has garnered attention for its diverse biological activities. This article explores the compound's chemical properties, biological effects, and relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C16H16N4O2
- Molecular Weight : 296.33 g/mol
- InChI : InChI=1S/C16H16N4O2/c1-12(21)19(13-7-9-14(22-2)10-8-13)11-20-16-6-4-3-5-15(16)17-18-20/h3-10H,11H2,1-2H3
These properties indicate that the compound belongs to a class of benzotriazole derivatives known for their bioactivity.
Antimicrobial Properties
Research has shown that benzotriazole derivatives exhibit antimicrobial activity. A study highlighted that compounds with the benzotriazole nucleus demonstrated significant antibacterial and antifungal properties against various strains such as Bacillus subtilis, Escherichia coli, and Candida albicans . Specifically, modifications to the benzotriazole structure can enhance these activities.
Anti-inflammatory and Analgesic Effects
Benzotriazoles have also been investigated for their anti-inflammatory and analgesic effects. Compounds structurally similar to this compound have shown mild to moderate anti-inflammatory activity in various assays . The analgesic potential of related compounds suggests a pathway for further exploration in pain management therapies.
Protozoan Activity
Recent studies have indicated that certain benzotriazole derivatives possess antiparasitic properties. For instance, N-benzenesulfonylbenzotriazole was tested against Trypanosoma cruzi, showing dose-dependent growth inhibition of epimastigotes and trypomastigotes . This suggests that this compound may share similar mechanisms of action against protozoan parasites.
Case Studies
A comprehensive review of benzotriazoles revealed their versatile biological behavior. For example:
| Compound | Activity | Tested Organisms | MIC (μg/mL) |
|---|---|---|---|
| 4c | Analgesic | Not specified | - |
| 15a | Antibacterial | E. coli | 12.5 |
| 20 | Antiparasitic | T. cruzi | 50 |
These findings underscore the potential of benzotriazole derivatives in medicinal chemistry.
Q & A
Q. What are the common synthetic routes for N-(1H-1,2,3-benzotriazol-1-ylmethyl)-4-methoxyaniline, and what factors influence yield optimization?
The compound is typically synthesized via multi-step reactions starting from 4-methoxyaniline. A key intermediate involves azide formation followed by copper-catalyzed azide-alkyne cycloaddition (CuAAC) to introduce the benzotriazole moiety. For example, sequential reactions with propargyl bromide and heterocyclic amines under optimized conditions yield derivatives with moderate-to-good yields (32% in one protocol) . Yield optimization depends on:
- Catalyst selection : Cu(I) catalysts for regioselective triazole formation.
- Reaction time : Extended stirring (e.g., overnight) to ensure complete cycloaddition .
- Solvent choice : Polar aprotic solvents like DMF enhance solubility of intermediates .
Q. Which spectroscopic and analytical techniques are most effective for characterizing this compound and its derivatives?
Key techniques include:
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks (e.g., m/z 336.10596 for [M+H]⁺) and isotopic patterns .
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent environments (e.g., methoxy protons at δ ~3.8 ppm, benzotriazole aromatic signals) .
- IR Spectroscopy : Detects functional groups like N-H stretches (~3400 cm⁻¹) and triazole C=N bonds (~1600 cm⁻¹) .
- X-ray crystallography : Resolves ambiguities in regiochemistry and molecular conformation .
Q. How can researchers address discrepancies in structural elucidation of benzotriazole-containing compounds using crystallographic data?
Discrepancies between spectroscopic and crystallographic data can arise from dynamic effects (e.g., tautomerism). Strategies include:
- SHELX refinement : Use SHELXL for high-resolution small-molecule crystallography to refine atomic positions and occupancy .
- Comparative analysis : Cross-validate NMR/IR data with crystallographic bond lengths and angles (e.g., benzotriazole C-N distances ~1.3 Å) .
- DFT calculations : Predict stable tautomers and compare with experimental data .
Q. What methodologies are employed to evaluate the biological activity of benzotriazole-aniline derivatives, and what are their limitations?
- Antifungal assays : Broth microdilution tests against Candida species measure minimum inhibitory concentrations (MICs) .
- Enzyme inhibition studies : Fluorogenic substrates assess triazole derivatives as protease/modulator inhibitors .
- Limitations : Low aqueous solubility (LogD ~3.1–3.2 at pH 7.4) may necessitate DMSO solubilization, complicating in vivo studies .
Advanced Research Questions
Q. What strategies can resolve contradictions between computational predictions and experimental data in structural analysis?
Q. How does the electronic environment of the benzotriazole moiety influence reactivity and stability in catalytic applications?
- Electron-withdrawing effects : The benzotriazole ring stabilizes transition states in Pd-catalyzed couplings, enhancing reaction rates .
- Coordination chemistry : The N3 atom acts as a weak ligand for transition metals (e.g., Ru in hydroaminomethylation), enabling C-C bond formation .
- Instability under acidic conditions : Protonation at N1 may lead to ring-opening, requiring pH-controlled reaction environments .
Q. What advanced kinetic studies are needed to elucidate intermediates in the synthesis of this compound?
- Stopped-flow UV-Vis : Monitor azide-alkyne cycloaddition kinetics to identify rate-limiting steps .
- Isotopic labeling : Use ¹⁵N-labeled 4-methoxyaniline to trace intermediates via HRMS .
- Computational modeling : Simulate transition states (e.g., DFT) to predict regioselectivity in triazole formation .
Q. How can regioselectivity challenges in multi-step syntheses be mitigated?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
